{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine

Lipophilicity optimization CNS drug discovery logP

The compound {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine (CAS 1856097-69-2), also cataloged as [(1-isopropyl-1H-pyrazol-3-yl)methyl]propylamine, is a disubstituted pyrazole building block comprising a 1-isopropylpyrazole core linked at the 3‑position to an N‑propylaminomethyl side chain. With a molecular formula of C₁₀H₁₉N₃ (free base) and a molecular weight of 181.28 Da, it presents one hydrogen bond donor, three hydrogen bond acceptors, and a computed logP of approximately 2.2.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B11738857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCNCC1=NN(C=C1)C(C)C
InChIInChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-13(12-10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3
InChIKeySXZDMLAWKPFEAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[1-(Propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine – Compound Profile for R&D Sourcing


The compound {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine (CAS 1856097-69-2), also cataloged as [(1-isopropyl-1H-pyrazol-3-yl)methyl]propylamine, is a disubstituted pyrazole building block comprising a 1-isopropylpyrazole core linked at the 3‑position to an N‑propylaminomethyl side chain . With a molecular formula of C₁₀H₁₉N₃ (free base) and a molecular weight of 181.28 Da, it presents one hydrogen bond donor, three hydrogen bond acceptors, and a computed logP of approximately 2.2 [1]. These physicochemical parameters position it within the favorable property space for CNS and intracellular target screening libraries, where balanced lipophilicity and limited hydrogen‑bond donor count are critical for membrane permeability [1].

Why Simple Pyrazole‑Amine Analogs Cannot Replace {[1-(Propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine in Focused Library Design


Within the pyrazole‑methylamine chemical space, simultaneous variation of the N1‑alkyl group (e.g., ethyl, isopropyl, 2,2,2‑trifluoroethyl) and the methylamine N‑substituent (propyl, isobutyl, cyclopropylmethyl) generates a matrix of close analogs that are often treated as interchangeable building blocks . However, even modest structural changes produce divergent lipophilicity, steric bulk, and hydrogen‑bonding capacity, which in turn dictate library diversity, target‑engagement profiles, and metabolic stability [1]. The isopropyl‑on‑pyrazole/propyl‑on‑amine substitution pattern of the target compound occupies a lipophilicity and steric niche that is not simultaneously met by the N1‑ethyl, N1‑(2,2,2‑trifluoroethyl), or N‑isobutyl congeners, making blind “in‑class” substitution risky without confirmatory re‑screening data [1].

Quantitative Differentiation of {[1-(Propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine Against Closest Analogs


Lipophilicity Advantage: Target Compound Displays Higher Computed logP than the N1‑Propyl‑5‑yl Isomer

The target compound, with an isopropyl group on the pyrazole N1 and a propyl group on the exocyclic amine, records a computed logP of 2.2 . In contrast, the regioisomeric comparator propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine (PubChem CID 63969452) yields an XLogP3‑AA value of 1.4, representing a difference of +0.8 log units [1]. This 0.8‑unit increase translates to approximately a 6‑fold higher predicted octanol‑water partition coefficient, which is significant for passive membrane permeation and CNS multiparameter optimization (MPO) scoring [1][2].

Lipophilicity optimization CNS drug discovery logP

Molecular Weight Differentiation: Target Compound is Significantly Lighter than the N1‑(2,2,2‑Trifluoroethyl) Analog

The target compound possesses a molecular weight of 181.28 Da (free base) . The directly comparable N1‑(2,2,2‑trifluoroethyl) analog propyl{[1‑(2,2,2‑trifluoroethyl)‑1H‑pyrazol‑3‑yl]methyl}amine (CAS 1856095‑33‑4) weighs 221.23 Da, a difference of +39.95 Da (+22%) . This substantial mass increase, driven by the electron‑withdrawing trifluoroethyl group, pushes the analog beyond the preferred molecular weight ceiling for fragment‑based screening (typically <200 Da) and increases its calculated polar surface area, potentially compromising passive permeability relative to the target compound [1].

Fragment-based drug discovery Lead-likeness Molecular weight

Regiochemical Advantage: 3‑Substitution Pattern Offers Distinct Hydrogen‑Bond Geometry Versus 4‑ or 5‑Isomers

The target compound places the propylaminomethyl substituent at the pyrazole 3‑position, adjacent to the endocyclic N2 nitrogen . In the corresponding 4‑isomer (CAS 1856077‑71‑8) and 5‑isomer families, the side chain is moved to positions that alter the distance and angular relationship between the exocyclic amine and the pyrazole N2 lone pair . While direct comparative binding data for these three regioisomers are not publicly available, the 3‑substitution pattern is structurally analogous to the privileged 3‑(aminomethyl)pyrazole motif found in potent kinase inhibitors and GPCR ligands, where the N2‑proximal amine can engage the hinge‑region or act as a metal‑chelating anchor [1]. This regiochemical distinction cannot be replicated by simply exchanging the 4‑ or 5‑isomer without altering the pharmacophoric geometry.

Medicinal chemistry Structure–activity relationship Pyrazole regiochemistry

Hydrogen‑Bond Donor Economy: The Target Compound Offers a Single Donor Suitable for Permeability‑Sensitive Screening

The target compound features exactly one hydrogen‑bond donor (the secondary amine NH) and three hydrogen‑bond acceptors (pyrazole N1, N2, and the amine nitrogen) . The primary amine comparator [1‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]methanamine (CAS 1007515‑32‑3), which lacks the N‑propyl substitution, has two H‑bond donors (NH₂) and a computed logP of −0.2, making it substantially more polar and potentially less cell‑permeable . Reducing the H‑bond donor count from two to one while simultaneously raising logP by approximately 2.4 log units aligns the target compound more closely with the physicochemical profile associated with oral bioavailability and blood‑brain barrier penetration [1].

Membrane permeability ADME Hydrogen‑bond donor count

Recommended Application Scenarios for {[1-(Propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine Sourcing


CNS‑Oriented Fragment Library Design

With a computed logP of 2.2, molecular weight <200 Da, and a single hydrogen‑bond donor, the target compound satisfies key CNS MPO and Rule‑of‑Three criteria for fragment‑based CNS drug discovery [1][2]. Procurement teams building fragment screening collections should select this compound over the more polar primary amine analog (logP −0.2) or the heavier N1‑trifluoroethyl variant (MW 221 Da), both of which fall outside the optimal property space for CNS fragment libraries .

Kinase Hinge‑Binder SAR Exploration

The 3‑(aminomethyl)pyrazole motif is a recognized hinge‑binding pharmacophore in multiple kinase inhibitor series [1]. Researchers synthesizing focused kinase libraries should specifically source the 3‑isomer rather than the 4‑ or 5‑regioisomers, because the N2‑proximal amine geometry of the 3‑substitution pattern is required to recapitulate the donor–acceptor hydrogen‑bond interactions with the kinase hinge region [2].

Late‑Stage Diversification via Reductive Amination

The secondary amine handle in the target compound is suitable for direct reductive amination or alkylation chemistry, enabling rapid diversification of the propyl chain without requiring protection/deprotection of a primary amine [1]. This contrasts with the primary amine analog [1‑(propan‑2‑yl)‑1H‑pyrazol‑3‑yl]methanamine, which would necessitate additional synthetic steps to achieve the same N‑alkyl substitution pattern and would carry a higher risk of over‑alkylation side products [2].

Metabolic Stability Screening in Drug Metabolism Panels

The N‑isopropyl group on the pyrazole ring introduces steric shielding that may reduce CYP‑mediated N‑dealkylation compared to the N‑ethyl analog (CAS 1856075‑03‑0) [1]. Although direct comparative microsomal stability data are not publicly available, the established structure–metabolism relationship for N‑alkyl pyrazoles supports the hypothesis that the bulkier isopropyl substituent provides a metabolic stability advantage [2]. Procurement groups supporting DMPK profiling should therefore prioritize the isopropyl‑substituted target compound over lower‑alkyl congeners when initiating metabolic stability studies .

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